molecular formula C15H20O3 B8712742 3-Cyclohexylmethoxy-4-methoxybenzaldehyde

3-Cyclohexylmethoxy-4-methoxybenzaldehyde

Cat. No. B8712742
M. Wt: 248.32 g/mol
InChI Key: LTIFWIPJANQCMA-UHFFFAOYSA-N
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Patent
US05135955

Procedure details

In 175 ml of DMF containing 138 g of anhydrous potassium carbonate (1.0 m) was added 100 g of 3-hydroxy-4-methoxybenzaldehyde and 127 g of cyclohexylmethybromide. The mixture was heated at reflux temperature overnight and then poured into cold water and extracted with ethyl acetate. The extracts were dried and evaporated in vacuo to render the desired subtitled intermediate, b.p. 130°-135 ° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:11]=[O:12].[CH:18]1([CH2:24]Br)[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.O>CN(C=O)C>[CH:18]1([CH2:24][O:7][C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[CH:11]=[O:12])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
127 g
Type
reactant
Smiles
C1(CCCCC1)CBr
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)COC=1C=C(C=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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